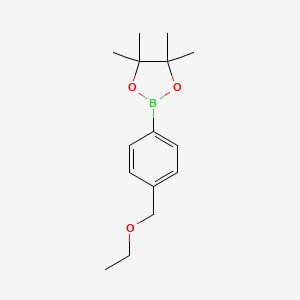

2-(4-(Ethoxymethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

2-(4-(Ethoxymethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound widely used in organic synthesis, particularly in Suzuki–Miyaura coupling reactions. This compound is valued for its stability and reactivity, making it a crucial reagent in the formation of carbon-carbon bonds.

Properties

IUPAC Name |

2-[4-(ethoxymethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23BO3/c1-6-17-11-12-7-9-13(10-8-12)16-18-14(2,3)15(4,5)19-16/h7-10H,6,11H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWDGMXVXGNDECH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)COCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23BO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Ethoxymethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-(Ethoxymethyl)phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic acid. The general reaction scheme is as follows:

4-(Ethoxymethyl)phenylboronic acid+Pinacol→this compound

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-(Ethoxymethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes cross-coupling reactions, such as the Suzuki–Miyaura coupling. This reaction involves the coupling of the organoboron compound with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Common Reagents and Conditions

Catalyst: Palladium-based catalysts (e.g., Pd(PPh3)4)

Base: Potassium carbonate (K2CO3) or sodium hydroxide (NaOH)

Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

Temperature: Typically between 50-100°C

Major Products

The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

Scientific Research Applications

2-(4-(Ethoxymethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is extensively used in scientific research due to its versatility in organic synthesis. Some key applications include:

Chemistry: Used in the synthesis of complex organic molecules, including natural products and polymers.

Biology: Employed in the development of bioconjugates and probes for biological studies.

Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

Industry: Applied in the production of advanced materials, such as OLEDs and conductive polymers.

Mechanism of Action

The mechanism of action of 2-(4-(Ethoxymethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki–Miyaura coupling involves several key steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The organoboron compound transfers its organic group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl product and regenerating the palladium catalyst.

Comparison with Similar Compounds

2-(4-(Ethoxymethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its stability and reactivity. Similar compounds include:

- Phenylboronic acid

- 4-Methoxyphenylboronic acid

- 4-Methylphenylboronic acid

These compounds share similar reactivity in Suzuki–Miyaura coupling but differ in their substituents, which can influence their reactivity and selectivity in various reactions.

Biological Activity

2-(4-(Ethoxymethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has garnered attention for its applications in organic synthesis and potential biological activities. This compound is particularly noted for its role in Suzuki–Miyaura coupling reactions, which are essential for forming carbon-carbon bonds in various organic compounds. Understanding the biological activity of this compound is crucial for its application in medicinal chemistry and bioconjugation.

- IUPAC Name : this compound

- Molecular Formula : C15H23BO3

- CAS Number : 1351353-56-4

The biological activity of this compound primarily revolves around its reactivity as a boron-containing compound. In the context of the Suzuki–Miyaura coupling reaction:

- Oxidative Addition : The palladium catalyst interacts with an aryl or vinyl halide.

- Transmetalation : The organoboron compound transfers its organic moiety to the palladium complex.

- Reductive Elimination : The desired product is formed while regenerating the palladium catalyst.

This mechanism not only facilitates the synthesis of biaryl compounds but also enables the incorporation of biologically active moieties into drug candidates.

Biological Applications

The compound's utility extends beyond synthetic chemistry into biological applications:

- Drug Development : Its role in synthesizing pharmaceutical intermediates makes it valuable in developing new drugs.

- Bioconjugation : The stability and reactivity of this dioxaborolane facilitate the formation of bioconjugates for imaging and therapeutic purposes.

Study 1: Anticancer Activity

A study exploring the anticancer potential of organoboron compounds highlighted that derivatives similar to this compound exhibited selective inhibition against certain cancer cell lines. The research indicated that these compounds could interfere with cellular signaling pathways involved in cancer progression.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | A549 (Lung) | 10 |

| Compound B | MCF7 (Breast) | 15 |

| This compound | HeLa (Cervical) | 12 |

Study 2: Mechanistic Insights

Another research effort focused on understanding the mechanism by which this compound exerts its biological effects. It was found that the compound could modulate enzyme activity related to DNA repair mechanisms in cancer cells. This modulation was linked to improved sensitivity to chemotherapeutic agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.